2-Nitroanisole
Overview
Description
2-Nitroanisole: is an organic compound with the chemical formula C7H7NO3 1-methoxy-2-nitrobenzene . This compound is a pale yellow liquid at room temperature and is primarily used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also recognized as an industrial and environmental pollutant with significant carcinogenic potential, particularly affecting the urinary bladder in rodents .
Mechanism of Action
Target of Action
2-Nitroanisole, also known as 1-Methoxy-2-nitrobenzene, is an important industrial pollutant and a potent carcinogen for rodents . The primary targets of this compound are DNA and human hepatic cytosol . It binds covalently to DNA after reductive activation .
Mode of Action
This compound interacts with its targets through a process of reductive activation. This process is facilitated by human hepatic cytosol and xanthine oxidase (XO) . The compound binds covalently to DNA, forming DNA adducts . This interaction results in changes at the molecular level, which can lead to carcinogenic effects .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of the compound to form a reactive metabolite, N-(2-methoxyphenyl)hydroxylamine . This metabolite is identified in incubations with human hepatic cytosol . The formation of this metabolite and its interaction with DNA is a key step in the carcinogenic potential of this compound .
Pharmacokinetics
It is known that the compound is soluble in alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound has been shown to cause tumors in the urinary bladder in rats and mice . This is believed to be a result of the formation of DNA adducts following the reductive activation of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can significantly impact the degradation of this compound . Furthermore, the compound’s action can also be influenced by the presence of other substances in the environment, such as other chemicals or pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group, forming 2-methoxyaniline. This reaction is typically carried out using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, the reaction with sodium methoxide can lead to the formation of 2-nitrophenol.
Oxidation: Although less common, the methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products:
Reduction: 2-Methoxyaniline.
Substitution: 2-Nitrophenol.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
2-Nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studies have investigated its genotoxic and carcinogenic effects, particularly its ability to form DNA adducts and induce tumors in rodents.
Medicine: Research on this compound’s metabolites and their interactions with human enzymes helps in understanding its potential health risks and mechanisms of toxicity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methoxyaniline: The reduced form of 2-nitroanisole, used in the synthesis of dyes and pharmaceuticals.
2,4-Dinitroanisole: Another nitroanisole derivative used in explosive formulations and as a dye intermediate.
2-Nitrophenol: A compound formed by the substitution reaction of this compound.
Uniqueness: this compound is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA adducts and induce carcinogenic effects sets it apart from other similar compounds .
Properties
IUPAC Name |
1-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYEGUGFPZCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-NITROANISOLE | |
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DSSTOX Substance ID |
DTXSID3020962 | |
Record name | 1-Methoxy-2-nitrobenzene | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |
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Boiling Point |
277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |
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Flash Point |
124 °C, 142 °C closed cup, 142 °C c.c. | |
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Solubility |
Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |
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Density |
1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |
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Vapor Density |
Relative vapor density (air = 1): 5.29 | |
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Vapor Pressure |
0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |
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Color/Form |
Colorless to yellowish liquid, Light reddish or amber liquid | |
CAS No. |
91-23-6, 29191-53-5 | |
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Melting Point |
10.5 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Nitroanisole exert its carcinogenic effects?
A1: this compound is primarily a carcinogen in rodents, specifically targeting the urinary bladder. [, , ] Its carcinogenicity stems from its metabolic activation. Both human and rat enzymes, specifically cytochrome P450 2E1 and xanthine oxidase, can metabolize this compound into N-(2-methoxyphenyl)hydroxylamine. [, , ] This metabolite decomposes into reactive species like nitrenium and carbenium ions, which bind to DNA, forming adducts. [, , ] These DNA adducts are considered the primary drivers of this compound's genotoxicity and carcinogenicity. []
Q2: What evidence suggests DNA adduct formation by this compound in vivo?
A2: Research using the 32P-postlabeling technique showed that this compound forms DNA adducts in rats. [] After administering this compound, two specific DNA adducts, identical to those formed in vitro with human liver enzymes, were found in the rats' urinary bladder, liver, kidney, and spleen. [] This finding confirms the in vivo formation of DNA adducts by this compound, further supporting its carcinogenic potential.
Q3: What are the primary metabolic pathways of this compound?
A3: this compound undergoes both activation and detoxification pathways. [, ] The primary detoxification pathway involves O-demethylation by cytochrome P450 enzymes, mainly CYP2E1, into 2-nitrophenol. [, , , ] Further oxidation of 2-nitrophenol by CYP enzymes produces metabolites like 2,5-dihydroxynitrobenzene and 2,6-dihydroxynitrobenzene, considered detoxification products. [, , ]
Q4: What is the role of Xanthine oxidase in this compound metabolism?
A4: While cytochrome P450 enzymes primarily handle detoxification, xanthine oxidase plays a crucial role in activating this compound to its carcinogenic form. [, ] It reduces this compound to N-(2-methoxyphenyl)hydroxylamine, the precursor to DNA-binding reactive species. [, , ] This reduction by xanthine oxidase is a significant pathway in the liver, contributing to this compound's carcinogenic potential.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol. [Various sources list this information]
Q6: What spectroscopic techniques are helpful in characterizing this compound?
A6: Several spectroscopic techniques are used to characterize this compound:
- NMR Spectroscopy (1H and 13C): Helps determine the structure and purity of the compound. [, ]
- FTIR and FT-Raman Spectroscopy: Provide information about the vibrational modes of the molecule, further characterizing its structure. []
- UV-Vis Spectroscopy: Used to study solvent effects and intermolecular interactions. [, ]
Q7: What are the applications of this compound in different media?
A7: Research highlights this compound's use in various settings:
- Supercritical Fluids: Used as a probe molecule (solvatochromic probe) to study the properties of supercritical fluids like CO2, N2O, and Xe due to its sensitivity to changes in solvent polarity. [, , , ]
- Electrochemical Systems: Studied for its electrochemical reduction to 2-anisidine in ionic liquids, offering a potential green synthesis route. []
- Ternary Liquid Mixtures: Investigated for its molecular interactions and excess properties in ternary systems, aiding in understanding solution behavior. [, ]
Q8: How is this compound typically quantified in various matrices?
A8: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a commonly employed technique for the quantitative determination of this compound, especially in complex matrices like cosmetics. [] This method often includes an extraction step, followed by purification using techniques like dispersive solid-phase extraction.
Q9: What are the occupational exposure limits for this compound?
A9: The maximum admissible concentration (MAC) value for this compound has been established at 1.6 mg/m3 based on animal studies, aiming to minimize occupational exposure risks. [, ] This limit considers the potential carcinogenicity of the compound and highlights the importance of workplace safety measures.
Q10: What are the known toxic effects of this compound?
A10: Studies in rodents have shown that repeated exposure to this compound can lead to:
- Hematological Effects: Methemoglobinemia and hemolytic anemia. []
- Organ Weight Changes: Increased liver and spleen weight. []
- Carcinogenicity: Primarily bladder cancer in rodents. [, ]
Q11: What areas require further research regarding this compound?
A11: Several areas require further investigation:
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